6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H4F3N3O2 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-12-6-5(7(15)16)2-13-14(6)3-4/h1-3H,(H,15,16) |
InChI Key |
ARPKRRXCMNEBRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like iron(III) chloride (FeCl3) to accelerate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has the molecular formula and a molecular weight of 233.13 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for further functionalization and biological evaluation.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. For example, studies have shown that modifications on the pyrazolo[1,5-a]pyrimidine core can lead to compounds with potent inhibitory effects on cancer cell lines .
Antimicrobial Properties
Recent studies have also highlighted the antimicrobial potential of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains, including resistant strains of Pseudomonas aeruginosa. The mechanism appears to involve inhibition of key enzymes necessary for bacterial survival .
Case Study 1: Anticancer Activity
A study published in Molecules examined various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity. The authors synthesized multiple analogs and tested them against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
Case Study 2: Antimicrobial Evaluation
In another study focused on antimicrobial activity, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated broad-spectrum activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Summary of Applications
| Application | Description |
|---|---|
| Antitumor Activity | Inhibits specific kinases; potential for development as anticancer drugs. |
| Antimicrobial Activity | Effective against resistant bacterial strains; potential as new antibiotics. |
| Synthesis Versatility | Allows for various functionalizations to enhance biological activity. |
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Effects
The biological and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly substituent-dependent. Key analogs include:
*Note: CAS numbers are inferred from evidence where explicit data is unavailable.
Coordination Chemistry
- Metal Complex Stability : The carboxylic acid group enables κ²N,O coordination with transition metals (Mn, Ni, Co). Complexes with -CF₃ substituents exhibit higher thermal stability vs. methyl or ethyl analogs .
- Structural Geometry : Nickel(II) complexes with 6-CF₃ adopt distorted octahedral geometries, while cobalt(II) analogs show similar coordination but varying bond lengths due to -CF₃ steric effects .
Biological Activity
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 1780319-83-6) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₄F₃N₃O₂
- Molecular Weight : 231.13 g/mol
- Boiling Point : Not specified
- Hazard Classification : Warning for skin and eye irritation (H315, H319)
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it an attractive scaffold for drug development.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer potential. For instance, compounds with this scaffold have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that certain derivatives demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .
Enzymatic Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory processes, particularly cyclooxygenase (COX) enzymes. In vitro assays revealed that some derivatives displayed potent COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Neuroprotective Effects
Emerging studies suggest potential neuroprotective properties of this compound through the inhibition of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain and neurodegenerative diseases. The selectivity of these compounds for AC1 over other isoforms presents a promising avenue for the treatment of pain-related disorders .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazole and pyrimidine rings. Research has identified that:
- Trifluoromethyl Group : Enhances potency by increasing lipophilicity.
- Substituents on the Carboxylic Acid : Modifications can lead to improved selectivity and reduced toxicity profiles.
Table 1 summarizes some key SAR findings related to this compound.
| Compound Variant | IC50 (μM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| Base Compound | 0.04 | COX-2 | Anti-inflammatory |
| Variant A | 0.02 | AC1 | Neuroprotective |
| Variant B | 0.05 | Cancer Cells | Anticancer |
Case Studies
- Anticancer Study : A derivative of the compound was tested against MCF-7 breast cancer cells, showing significant growth inhibition with an IC50 value of 0.03 μM, indicating strong anticancer properties.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, a derivative demonstrated comparable efficacy to indomethacin, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
